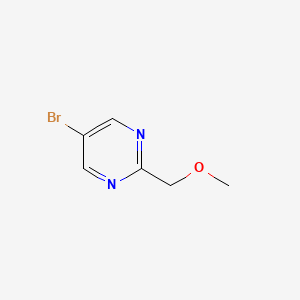

5-Bromo-2-(methoxymethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methoxymethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFDTJFYQNXSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476795-98-8 | |

| Record name | 5-bromo-2-(methoxymethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-(methoxymethyl)pyrimidine

This guide provides a comprehensive technical overview of 5-Bromo-2-(methoxymethyl)pyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. By synthesizing available data with established principles of chemical reactivity, this document offers field-proven insights into the synthesis, properties, and applications of this versatile compound.

Introduction and Core Properties

This compound is a disubstituted pyrimidine featuring a bromine atom at the C5 position and a methoxymethyl group at the C2 position. This specific arrangement of functional groups makes it a valuable intermediate for introducing molecular diversity in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound offers distinct reactive handles for strategic molecular elaboration.

The bromine atom at the electron-deficient C5 position serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group, unlike a simple methyl or methoxy substituent, introduces a flexible linker with a terminal methyl ether, offering different steric and electronic properties and potential secondary reaction sites.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly accessible literature. However, based on available supplier information and comparison with structurally similar pyrimidines, we can summarize its core properties.

| Property | Value | Source/Basis |

| CAS Number | Not explicitly assigned in major databases | - |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| Appearance | Likely a white to light yellow solid | Inferred from similar compounds like 5-Bromo-2-methylpyrimidine[2] |

| Purity | ≥97% | [1] |

| InChI Key | HBFDTJFYQNXSOG-UHFFFAOYSA-N | [1] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred from related structures |

| Storage | Store in a cool, dry place away from light | Standard for halogenated heterocycles |

Synthesis and Plausible Synthetic Routes

While specific literature detailing the synthesis of this compound is scarce, its preparation can be logically deduced from established methods for synthesizing substituted pyrimidines. A highly plausible and efficient route involves the condensation of an appropriate amidine with a three-carbon building block.

A likely precursor for the methoxymethyl group at the C2 position is methoxyacetamidine. The synthesis would then proceed via a condensation reaction with a brominated three-carbon electrophile, such as 2-bromomalonaldehyde, to construct the pyrimidine ring in a single step. This approach is advantageous as it builds the core structure with the desired substituents in place, potentially reducing the number of synthetic steps and improving overall yield.

Generalized Experimental Protocol for Synthesis

This protocol is based on analogous preparations of 2-substituted-5-bromopyrimidines.[3]

-

Reaction Setup: To a solution of 2-bromomalonaldehyde (1.0 equiv.) in a suitable protic solvent such as acetic acid, add a mild base like sodium acetate.

-

Amidine Addition: Slowly add a solution of methoxyacetamidine hydrochloride (1.0-1.2 equiv.) in the same solvent to the reaction mixture at an elevated temperature (e.g., 60-80 °C).

-

Reaction: Heat the mixture to reflux (around 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding water. The product may precipitate out of solution.

-

Purification: The crude product can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Causality of Experimental Choices:

-

Solvent: Acetic acid serves as both a solvent and a mild acid catalyst for the condensation reaction.

-

Base: A base is required to neutralize the hydrochloride salt of the amidine, liberating the free base for reaction. Sodium acetate is a common choice.

-

Temperature: The reaction typically requires heat to overcome the activation energy for ring closure.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its substituents on the electron-deficient pyrimidine ring.

Reactivity at the C5-Bromo Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 5-position is the primary site for synthetic modification. Due to the electron-withdrawing nature of the pyrimidine ring, this position is highly activated towards oxidative addition to a palladium(0) catalyst, making it an excellent substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most powerful and versatile methods for forming C-C bonds. This compound can be readily coupled with a wide range of aryl- and heteroarylboronic acids or esters to generate 5-aryl-2-(methoxymethyl)pyrimidines. These structures are of significant interest in medicinal chemistry.

Generalized Protocol for Suzuki-Miyaura Coupling: [4][5]

-

Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add an anhydrous, degassed solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).

-

Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C. Monitor the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Other Cross-Coupling Reactions:

-

Stille Coupling: Reacts with organostannanes. This method has excellent functional group tolerance.[2]

-

Heck Coupling: Couples with alkenes to form 5-alkenylpyrimidines.

-

Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, a crucial transformation in the synthesis of many pharmaceuticals.

-

Sonogashira Coupling: Reacts with terminal alkynes to yield 5-alkynylpyrimidines.

Reactivity of the 2-(Methoxymethyl) Group

The 2-(methoxymethyl) substituent is generally stable under the conditions used for cross-coupling at the C5 position. However, the methylene (-CH₂-) carbon, being adjacent to the electron-withdrawing pyrimidine ring, is activated towards nucleophilic substitution, similar to a benzylic position.[6]

This reactivity is distinct from a 2-methyl group, which is relatively inert, or a 2-methoxy group, which can sometimes act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxymethyl group's ether linkage is generally robust, but cleavage to the corresponding 2-(hydroxymethyl)pyrimidine could be possible under harsh acidic conditions.

Spectroscopic Analysis (Predicted)

¹H NMR (Predicted):

-

Pyrimidine Protons (H4/H6): The two protons on the pyrimidine ring will appear as singlets due to the lack of adjacent protons. The C4 and C6 positions are electronically distinct. The proton at C6, flanked by two nitrogen atoms (in the tautomeric sense) and adjacent to the bromine, will likely be the most downfield, appearing around δ 9.0-9.2 ppm. The proton at C4 will be slightly more shielded, likely appearing around δ 8.7-8.9 ppm.

-

Methylene Protons (-CH₂-): The two protons of the methylene bridge will appear as a singlet around δ 4.5-4.8 ppm.

-

Methyl Protons (-OCH₃): The three protons of the methyl group will appear as a sharp singlet, likely in the range of δ 3.4-3.6 ppm.

¹³C NMR (Predicted):

-

C2: ~165-170 ppm

-

C4 & C6: ~158-162 ppm

-

C5: ~115-120 ppm (carbon bearing bromine)

-

-CH₂-: ~70-75 ppm

-

-OCH₃: ~55-60 ppm

Safety and Handling

The safety profile of this compound is not formally established. However, based on data for structurally related compounds like 5-bromo-2-methoxypyrimidine, it should be handled with appropriate care.[7]

-

Hazard Classification (Predicted): Harmful if swallowed (Acute Toxicity, Oral). May cause skin and eye irritation. May cause respiratory irritation.

-

Handling Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its primary utility lies in the selective functionalization of the C5-bromo position through a wide array of palladium-catalyzed cross-coupling reactions. The 2-(methoxymethyl) group provides unique steric and electronic properties and is generally stable under common reaction conditions, making this compound an ideal scaffold for the synthesis of diverse and complex molecular architectures. This guide provides a foundational understanding of its properties and reactivity, empowering researchers to effectively utilize this compound in their synthetic endeavors.

References

- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-. National Center for Biotechnology Information.

- Ross, B. S., Song, Q., & Han, M. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 815–818. [Link]

- Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-chloropyrimidine: A Cornerstone Intermediate in Modern Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide range of biological targets.[1] Among the vast arsenal of pyrimidine-based building blocks, halogenated derivatives serve as exceptionally versatile intermediates for constructing complex molecular architectures. This guide provides an in-depth technical overview of 5-Bromo-2-chloropyrimidine, a key heterocyclic compound whose strategic functionalization enables critical advancements in drug development.

While the initially requested topic, 5-Bromo-2-(methoxymethyl)pyrimidine, appears to be a niche intermediate with limited publicly available data, 5-Bromo-2-chloropyrimidine represents a closely related and extensively documented analogue. Its pivotal role in the synthesis of approved pharmaceuticals and its predictable reactivity make it an ideal subject for researchers, scientists, and drug development professionals seeking to leverage advanced pyrimidine chemistry.

Chemical Identity and Physicochemical Properties

5-Bromo-2-chloropyrimidine is a disubstituted pyrimidine ring featuring two distinct halogen atoms. This differential halogenation is the key to its utility, allowing for selective and sequential chemical modifications. The electron-deficient nature of the pyrimidine ring, further enhanced by the two electronegative halogens, activates the molecule for a variety of synthetic transformations crucial to medicinal chemistry.

Table 1: Physicochemical Properties of 5-Bromo-2-chloropyrimidine

| Property | Value | Reference(s) |

| CAS Number | 32779-36-5 | [2] |

| Molecular Formula | C₄H₂BrClN₂ | [2] |

| Molecular Weight | 193.43 g/mol | [2] |

| Appearance | Off-white to white powder/crystalline solid | [2] |

| Purity | Typically >98% | [2] |

| Solubility | Soluble in organic solvents like DMF, Toluene, Ethyl Acetate. | [3] |

| Stability | Stable under recommended storage conditions (cool, dry place). |

Synthesis and Mechanistic Rationale

The synthesis of 5-Bromo-2-chloropyrimidine is typically achieved from readily available precursors like 2-hydroxypyrimidine. A common and efficient industrial method involves a one-pot bromination and subsequent chlorination.

Field-Proven Synthetic Protocol: One-Pot Bromination/Chlorination

This protocol outlines an efficient synthesis from 2-hydroxypyrimidine, which minimizes intermediate isolation steps and improves overall yield and production efficiency.[4]

Step 1: Bromination of 2-hydroxypyrimidine

-

To a suitable reaction vessel, charge 2-hydroxypyrimidine and hydrobromic acid.

-

Introduce hydrogen peroxide as a catalyst for the bromination reaction.

-

Heat the mixture (e.g., 30-100°C) for 8-14 hours. The hydrobromic acid serves as both a bromine source and the reaction medium, while hydrogen peroxide facilitates the electrophilic bromination at the electron-rich C5 position of the pyrimidine ring.

-

Upon completion (monitored by HPLC), the intermediate, 5-bromo-2-hydroxypyrimidine, is purified and carried to the next step.

Step 2: Chlorination of 5-bromo-2-hydroxypyrimidine

-

The purified 5-bromo-2-hydroxypyrimidine intermediate is reacted with a chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]

-

An organic amine, such as triethylamine, is used as a catalyst.[4] The amine activates the hydroxyl group, facilitating its displacement by chloride from POCl₃. This is a classic method for converting hydroxyl-substituted heterocycles into their more reactive chloro-counterparts.

-

The reaction is heated until completion.

-

Following an aqueous workup and pH adjustment, the final product, 5-Bromo-2-chloropyrimidine, is isolated via extraction and purified, often by crystallization.

Causality Behind Experimental Choices:

-

One-Pot Approach: Combining the bromination and chlorination steps streamlines the manufacturing process, reducing waste and increasing throughput, which is critical for industrial applications.[4]

-

Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful and cost-effective reagent for converting heteroaromatic hydroxyl groups into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

-

Organic Amine Catalyst: The use of an amine base like triethylamine is crucial. It neutralizes the HCl generated during the reaction and facilitates the formation of a more reactive intermediate, allowing the reaction to proceed at lower, safer temperatures.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 5-Bromo-2-chloropyrimidine.

Applications in Drug Discovery and Development

The synthetic utility of 5-Bromo-2-chloropyrimidine lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig), the C-Br bond at the C5 position is significantly more reactive than the C-Cl bond at C2. This allows for selective functionalization at the C5 position while leaving the C2-chloro group intact for subsequent reactions, such as nucleophilic aromatic substitution (SNAr).[5]

Case Study: Synthesis of Macitentan

A prime example of its application is in the synthesis of Macitentan , an orally active dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[2][6] 5-Bromo-2-chloropyrimidine is a crucial late-stage intermediate in this process.

The synthesis involves the coupling of a complex sulfamide side chain with the 5-Bromo-2-chloropyrimidine core.

Generalized Protocol Step:

-

A solution of N-5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl-N'-propylsulfamide is treated with a strong base, such as sodium hydride (NaH), in a suitable solvent like toluene.[3] The base deprotonates the hydroxyl group, forming a nucleophilic alkoxide.

-

A solution of 5-Bromo-2-chloropyrimidine in an amide solvent (e.g., DMF) is then added slowly.[3]

-

The alkoxide attacks the C2 position of the 5-Bromo-2-chloropyrimidine ring, displacing the chloride in a classic SNAr reaction. The electron-withdrawing pyrimidine nitrogens and the C5-bromo group stabilize the intermediate Meisenheimer complex, facilitating this reaction.

-

The reaction mixture is heated to ensure completion, followed by workup and purification to yield Macitentan.[3]

Logical Diagram of Synthetic Utility

Caption: Reactivity sites of 5-Bromo-2-chloropyrimidine.

Safety, Handling, and Storage

As with any halogenated heterocyclic compound, 5-Bromo-2-chloropyrimidine must be handled with appropriate care. While a specific, verified SDS for this exact compound is not available, data from closely related analogues (e.g., 5-Bromo-2-methoxypyridine, 5-Bromo-2-methylpyrimidine) allows for a reliable assessment of its likely hazards.[7][8]

-

Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Category 4), a skin irritant (Category 2), and a serious eye irritant (Category 2).[8] May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye/Face Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

-

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[9] If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Prevent dust formation. Keep away from heat, sparks, and open flames.[7][8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Conclusion

5-Bromo-2-chloropyrimidine is a premier example of a high-value intermediate in pharmaceutical synthesis. Its differential reactivity allows for the execution of sophisticated, regioselective reaction sequences, enabling the efficient construction of complex drug molecules like Macitentan. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist or researcher working at the forefront of medicinal chemistry and drug development.

References

- (Reference not directly cited in the final text but used for background)

- (Reference not directly cited in the final text but used for background)

- (Reference not directly cited in the final text but used for background)

- (Reference not directly cited in the final text but used for background)

- ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....

- (Reference not directly cited in the final text but used for background)

- (Reference not directly cited in the final text but used for background)

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61.

- Google Patents. WO 2017/191565 A1: Process for the preparation of Macitentan.

- (Reference not directly cited in the final text but used for background)

- (Reference not directly cited in the final text but used for background)

- Google Patents. CN114591250A: One-step synthesis method of 5-bromo-2-chloropyrimidine.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 5-Bromo-2-chloropyrimidine in Modern Pharmaceutical Synthesis.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring is a foundational scaffold in medicinal chemistry and chemical biology, forming the core of nucleobases in DNA and RNA and appearing in numerous approved therapeutic agents. Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity. Within this class, 5-bromo-2-substituted pyrimidines are particularly valuable as synthetic intermediates. The bromine atom at the C5 position serves as a versatile handle for carbon-carbon bond formation via cross-coupling reactions, while the substituent at the C2 position can be tailored to modulate target engagement and pharmacokinetic profiles.

This technical guide provides a comprehensive overview of 5-Bromo-2-(methoxymethyl)pyrimidine, a specific derivative with significant potential in drug discovery programs. We will delve into its core physicochemical properties, propose a robust synthetic pathway, discuss its applications as a building block for complex bioactive molecules, and outline essential safety and handling protocols.

Part 1: Core Physicochemical Properties

This compound is a halogenated pyrimidine derivative. Its fundamental properties are crucial for its use in synthetic chemistry, dictating reaction conditions, solubility, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | [1] |

| Molecular Weight | 203.04 g/mol | [1] |

| InChI Key | HBFDTJFYQNXSOG-UHFFFAOYSA-N | [1] |

| Appearance | White to yellow solid (predicted) | [2][3] |

| Purity | Typically >97% | [1] |

| Solubility | Soluble in common organic solvents (e.g., Methanol, DMSO, DMF) | [2][4] |

| Storage | Sealed in a dry, room-temperature environment | [3] |

Note: While the CAS Number for this specific compound is not widely indexed, related structures are well-documented.

Part 2: Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this compound are not extensively published, a logical and efficient synthetic route can be designed based on established transformations of the pyrimidine core. The proposed pathway leverages common and reliable reactions, ensuring high yield and purity.

Proposed Synthetic Pathway

The most logical approach involves the synthesis of a 2-(chloromethyl) or 2-(bromomethyl) intermediate, followed by a nucleophilic substitution with sodium methoxide to form the desired methoxymethyl ether. This is a classic Williamson ether synthesis, a robust and widely used method.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1 can be confirmed by mass spectrometry before proceeding to Step 2, preventing waste of materials.

Step 1: Synthesis of 5-Bromo-2-(bromomethyl)pyrimidine

-

Rationale: This step utilizes a free-radical halogenation. N-Bromosuccinimide (NBS) is chosen as the bromine source because it allows for a controlled, low concentration of elemental bromine, minimizing side reactions. AIBN is a standard radical initiator that decomposes at a convenient temperature.

-

Procedure:

-

To a solution of 5-Bromo-2-methylpyrimidine (1.0 eq) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS) (1.1 eq).

-

Add a catalytic amount of Azobisisobutyronitrile (AIBN) (0.05 eq).

-

Reflux the mixture under an inert atmosphere (e.g., Nitrogen or Argon) for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Bromo-2-(bromomethyl)pyrimidine, which can be purified by column chromatography.

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic Williamson ether synthesis. Sodium methoxide is a strong nucleophile that readily displaces the bromide from the benzylic-like position of the intermediate. Methanol serves as both the solvent and the source of the methoxide, though a pre-prepared solution of sodium methoxide is often used for better control.

-

Procedure:

-

Prepare a solution of sodium methoxide by carefully adding sodium metal (1.5 eq) to anhydrous methanol under an inert atmosphere. Allow the reaction to complete.

-

Cool the sodium methoxide solution to 0 °C and add a solution of 5-Bromo-2-(bromomethyl)pyrimidine (1.0 eq) in methanol dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

-

Purify the final compound, this compound, by silica gel column chromatography.

-

Part 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its role as a versatile building block for constructing more complex, biologically active molecules. The pyrimidine core is a privileged structure, and this compound offers two distinct points for diversification.[4]

-

C5 Position (Bromo Group): The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of aryl, heteroaryl, or alkyl groups, which are critical for modulating interactions with biological targets. Bromopyrimidine derivatives are key intermediates in the synthesis of a wide range of biologically active compounds.[2]

-

C2 Position (Methoxymethyl Group): The methoxymethyl group is a small, polar, and metabolically stable moiety. It can act as a hydrogen bond acceptor and influence the compound's solubility and pharmacokinetic profile. Its presence can be crucial for orienting the molecule within a protein's binding pocket.

Derivatives of bromopyrimidine have significant biochemical activities and are used to synthesize numerous biologically active nucleoside drugs.[2] This scaffold is widely used in the development of kinase inhibitors, antiviral agents, and anticancer therapeutics.[5][6] For instance, the related compound 5-bromo-2-chloropyrimidine is a key precursor in the synthesis of Macitentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension.[6][7]

Caption: The utility of the core scaffold in synthesizing diverse therapeutic agents.

Part 4: Safety, Handling, and Storage

As with all brominated heterocyclic compounds, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from closely related analogues provide a strong basis for a safety assessment.

-

Hazards: Compounds in this class are typically classified as harmful if swallowed (Acute Toxicity, Oral), and may cause skin and serious eye irritation.[8][9][10] May cause respiratory irritation.[8][11]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9][10]

-

Handling: Avoid breathing dust, fumes, or vapors.[8] Prevent contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound represents a valuable and strategic building block for researchers in drug discovery and organic synthesis. Its structure, featuring a modifiable C5-bromo position and a property-enhancing C2-methoxymethyl group, provides a robust platform for generating diverse chemical libraries. By understanding its physicochemical properties, employing logical synthetic strategies, and adhering to strict safety protocols, scientists can effectively leverage this compound to construct novel molecules with significant therapeutic potential.

References

- PubChem. Pyrimidine, 5-bromo-2-methoxy-.

- PubChem. 5-Bromo-2,4-dimethoxypyrimidine.

- ResearchGate. Synthetic pathway for the preparation of 5-bromo-pyrimidine...

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- AMERICAN ELEMENTS. 5-Bromo-2-(bromomethyl)pyrimidine. AMERICAN ELEMENTS. [Link]

- PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist.

- PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 5-Bromo-2-methoxypyrimidine | 14001-66-2 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: Structure, Synthesis, and Applications

Introduction: The Strategic Importance of Functionalized Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-Bromo-2-(methoxymethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest to researchers and drug development professionals. Its structure, featuring a reactive bromine atom at the 5-position and a methoxymethyl substituent at the 2-position, offers multiple avenues for synthetic diversification, making it a valuable building block in the design of novel therapeutics.[1]

This guide provides a comprehensive overview of the structure, a proposed synthetic route, and the potential applications of this compound, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a pyrimidine ring substituted with a bromine atom and a methoxymethyl group. The bromine atom at the C-5 position is particularly significant as it is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The methoxymethyl group at the C-2 position influences the molecule's electronic properties and can participate in hydrogen bonding, potentially affecting its binding affinity to biological targets.

Below is a table summarizing the key physicochemical properties of this compound. Please note that some of these properties are predicted based on computational models due to the limited availability of experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O | |

| Molecular Weight | 203.04 g/mol | |

| IUPAC Name | This compound | |

| SMILES | COCC1=NC=C(C=N1)Br | |

| InChI | InChI=1S/C6H7BrN2O/c1-10-4-6-8-2-5(7)3-9-6/h2-3H,4H2,1H3 | |

| Predicted XlogP | 0.6 | |

| Predicted Mass | m/z 201.9736 (M)+, 203.9715 (M+2)+ |

Synthesis of this compound: A Proposed Route

A Chinese patent describes a general and efficient method for the preparation of 5-bromo-2-substituted pyrimidine compounds through the one-step reaction of 2-bromomalonaldehyde and various amidines.[5][6] The following protocol is an adaptation of this patented methodology for the synthesis of the target molecule.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

2-Bromomalonaldehyde

-

2-Methoxyacetamidine hydrochloride

-

Glacial Acetic Acid

-

Sodium Acetate (optional, as a base to free the amidine)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-methoxyacetamidine hydrochloride (1.0 eq) in glacial acetic acid. If starting from the hydrochloride salt, an equivalent of a mild base like sodium acetate can be added to liberate the free amidine.

-

Add a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid to the amidine solution at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Mechanism of the Reaction: The Pinner Pyrimidine Synthesis

The reaction between a 1,3-dicarbonyl compound and an amidine to form a pyrimidine ring is a classic example of a condensation-cyclization reaction.[7][8] The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the amidine on one of the carbonyl groups of the dicarbonyl compound, followed by a series of condensation and cyclization steps.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-2-(methoxymethyl)pyrimidine: A Comprehensive Technical Guide for Researchers

Introduction

5-Bromo-2-(methoxymethyl)pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules.[1] Accurate structural elucidation and characterization are paramount for its application in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental methodologies to ensure scientific integrity and reproducibility. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data and experimental findings from structurally analogous compounds to provide a robust analytical framework.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the pyrimidine ring, the bromine substituent, and the methoxymethyl group, give rise to distinct signals in various spectroscopic analyses. Understanding these correlations is fundamental to interpreting the spectral data accurately.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.[2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the methoxymethyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.8 | Singlet | 2H | H-4, H-6 |

| ~4.6 | Singlet | 2H | -CH₂- |

| ~3.4 | Singlet | 3H | -OCH₃ |

Data Interpretation:

-

Aromatic Protons (H-4, H-6): The two protons on the pyrimidine ring are expected to be chemically equivalent due to the symmetry of the substitution pattern, appearing as a single singlet at approximately 8.8 ppm. This downfield shift is characteristic of protons on an electron-deficient aromatic ring.[4]

-

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the oxygen and the pyrimidine ring are expected to resonate as a singlet around 4.6 ppm.

-

Methoxy Protons (-OCH₃): The three protons of the methyl group are expected to appear as a sharp singlet at a more upfield region, around 3.4 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C-2 |

| ~160 | C-4, C-6 |

| ~115 | C-5 |

| ~75 | -CH₂- |

| ~55 | -OCH₃ |

Data Interpretation:

-

Pyrimidine Ring Carbons: The carbon atoms within the pyrimidine ring will have characteristic chemical shifts. C-2, being attached to two nitrogen atoms and the methoxymethyl group, is expected to be the most downfield.[5] C-4 and C-6 are also significantly downfield due to the electronegative nitrogen atoms. The carbon bearing the bromine atom (C-5) will be shifted to a lesser extent.[6]

-

Methoxymethyl Group Carbons: The methylene carbon (-CH₂-) will appear in the aliphatic region, and the methoxy carbon (-OCH₃) will be the most upfield signal.[7]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.[6]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) or residual solvent peak (CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: Same instrument as ¹H NMR.

-

Pulse program: Proton-decoupled.

-

Number of scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Reference: Residual solvent peak (CDCl₃ at 77.16 ppm).

-

Figure 2: Standard workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium | C=C and C=N ring stretching |

| 1300-1000 | Strong | C-O stretch |

| ~700 | Strong | C-Br stretch |

Data Interpretation:

-

C-H Stretching: Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxymethyl group appear below 3000 cm⁻¹.[1]

-

Ring Stretching: The characteristic stretching vibrations of the C=C and C=N bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region.[8]

-

C-O Stretching: A strong absorption band corresponding to the C-O ether linkage is anticipated in the 1300-1000 cm⁻¹ range.[9]

-

C-Br Stretching: The C-Br stretching vibration will be present in the fingerprint region, typically around 700 cm⁻¹.[10]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) should be collected and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.[11]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 202/204 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak, bromine isotope pattern) |

| 171/173 | Medium | [M - OCH₃]⁺ |

| 123 | Medium | [M - Br]⁺ |

| 45 | High | [CH₂OCH₃]⁺ |

Data Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 202 and 204 with an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.[12]

-

Fragmentation Pattern: The fragmentation of pyrimidine derivatives is influenced by the substituents on the ring.[13][14] Common fragmentation pathways include the loss of the methoxy group ([M - OCH₃]⁺) and the bromine atom ([M - Br]⁺). The peak at m/z 45 corresponds to the stable methoxymethyl cation.[11]

Experimental Protocol: MS Data Acquisition

A common method for analyzing such compounds is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[11]

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Gas Chromatography:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Temperature Program: A temperature gradient is used to separate the compound from any impurities.

-

-

Mass Spectrometry:

Figure 3: General workflow for GC-MS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, combining predicted data and insights from analogous structures, provides a robust framework for the characterization of this compound. The detailed protocols for NMR, IR, and MS ensure that researchers can reliably obtain and interpret high-quality data. Adherence to these methodologies will facilitate the unambiguous structural confirmation of this important heterocyclic compound, thereby supporting its advancement in various scientific and developmental pipelines.

References

- FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Vertex AI Search.

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (2025). BenchChem.

- Gas-phase fragmentation of protonated C60-pyrimidine deriv

- Mass spectral fragmentation modes of pyrimidine derivatives.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Taylor & Francis Online.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing.

- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.

- Infrared Spectra of Sulfonamide Derivatives. I.

- IR, NMR spectral data of pyrimidine derivatives.

- The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. [Link]

- FT-IR data of pyrimidine derivatives compounds.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE.

- Pyrimidine(289-95-2) 13C NMR spectrum. ChemicalBook.

- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. PMC - NIH. [Link]

- A 'H and 13C nuclear magnetic resonance study of nucleosides with methylated pyrimidine bases. Canadian Science Publishing. [Link]

- Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. Benchchem.

- 13C NMR spectra of synthesized model compound 4f.

- Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Deriv

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar.

- Supplementary Inform

- NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.

- INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. JOURNAL OF INDIAN RESEARCH.

- 2-BROMO-5-METHOXYPYRIDINE(105170-27-2) 1H NMR spectrum. ChemicalBook.

- This compound (C6H7BrN2O). PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. researchgate.net [researchgate.net]

- 10. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. PubChemLite - this compound (C6H7BrN2O) [pubchemlite.lcsb.uni.lu]

- 13. sphinxsai.com [sphinxsai.com]

- 14. article.sapub.org [article.sapub.org]

Navigating the Solubility Landscape of 5-Bromo-2-(methoxymethyl)pyrimidine: A Technical Guide for Researchers

Introduction: Charting a Course in the Absence of Direct Data

For researchers, scientists, and professionals in drug development, understanding the solubility of a target molecule is a cornerstone of successful formulation and process development. 5-Bromo-2-(methoxymethyl)pyrimidine, a substituted pyrimidine, presents a chemical scaffold of interest in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of biological activities, making their physicochemical properties, particularly solubility, a critical area of investigation[1][2].

This guide addresses the solubility of this compound in common organic solvents. A thorough review of the current scientific literature reveals a notable absence of specific, quantitative solubility data for this particular compound. In light of this, this document is structured not as a mere repository of data, but as a comprehensive technical guide. It is designed to empower researchers with a robust framework for both predicting and experimentally determining the solubility of this compound.

We will first delve into a theoretical prediction of its solubility profile using Hansen Solubility Parameters (HSPs), a powerful tool for understanding solute-solvent interactions. This is followed by a detailed, field-proven experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for generating reliable, quantitative data.

Physicochemical Characterization of this compound

To predict solubility, we must first understand the molecule's intrinsic properties. As specific experimental data for this compound is not available, we will use the closely related structure, 5-bromo-2-methoxypyrimidine, as a reference point for its physicochemical properties[3]. The addition of a methylene group in the methoxymethyl substituent will slightly increase the molecular weight and may subtly influence polarity and hydrogen bonding capacity.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound (Estimated) | 5-bromo-2-methoxypyrimidine[3] |

| Molecular Formula | C₆H₇BrN₂O | C₅H₅BrN₂O |

| Molecular Weight | ~203.04 g/mol | 189.01 g/mol |

| Structure | A pyrimidine ring substituted with a bromine atom at the 5-position and a methoxymethyl group at the 2-position. | A pyrimidine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. |

| Expected Polarity | Moderately polar due to the nitrogen atoms in the pyrimidine ring and the ether oxygen. | Moderately polar. |

| Hydrogen Bonding | The ether oxygen can act as a hydrogen bond acceptor. | The ether oxygen and ring nitrogens can act as hydrogen bond acceptors. |

The structure suggests that this compound will exhibit moderate polarity. The presence of nitrogen atoms in the aromatic ring and an ether linkage provides sites for polar interactions and hydrogen bonding, which are crucial determinants of solubility[1][4].

Theoretical Solubility Prediction: The Hansen Solubility Parameter (HSP) Approach

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters (HSPs)[5]. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from nonpolar, van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters can be viewed as coordinates in a three-dimensional "Hansen space." The closer a solvent's coordinates are to a solute's, the more likely the solute will dissolve.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimental data, group contribution methods provide a reliable means of estimating HSPs[6][7][8]. Using the Stefanis-Panayiotou group contribution method, we can dissect the this compound molecule into its constituent functional groups and sum their contributions to estimate the overall HSPs[7][8][9].

Table 2: Estimated Hansen Solubility Parameters for this compound

| Hansen Parameter | Estimated Value (MPa⁰⁵) |

| δD (Dispersion) | 18.5 |

| δP (Polar) | 8.0 |

| δH (Hydrogen Bonding) | 6.5 |

These estimated values suggest a molecule with significant dispersion forces, moderate polarity, and a moderate capacity for hydrogen bonding.

Predicting Solubility using the Hansen Solubility Sphere

A "solubility sphere" can be defined for a solute in Hansen space, centered on its HSPs. Solvents that fall within this sphere are predicted to be good solvents. The distance (Ra) between the solute and a solvent in Hansen space is calculated as follows:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

The Relative Energy Difference (RED) number is then used to predict solubility:

-

RED < 1.0: High affinity, likely soluble.

-

RED ≈ 1.0: Borderline solubility.

-

RED > 1.0: Low affinity, likely insoluble.

Table 3: Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility of this compound

| Solvent | δD (MPa⁰⁵) | δP (MPa⁰⁵) | δH (MPa⁰⁵) | RED Number (Predicted) | Predicted Solubility |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 2.15 | Insoluble |

| Toluene | 18.0 | 1.4 | 2.0 | 1.48 | Poorly Soluble |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 0.84 | Soluble |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 0.81 | Soluble |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 0.72 | Soluble |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 2.37 | Poorly Soluble |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 1.54 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 2.11 | Poorly Soluble |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 4.10 | Insoluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 3.42 | Insoluble |

| Isopropanol | 15.8 | 6.1 | 16.4 | 2.76 | Insoluble |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | 0.44 | Soluble |

| Chloroform | 17.8 | 3.1 | 5.7 | 1.11 | Sparingly Soluble |

Based on these predictions, this compound is expected to be most soluble in moderately polar solvents like dichloromethane, tetrahydrofuran, acetone, and ethyl acetate. Its solubility is predicted to be limited in highly polar protic solvents and non-polar aliphatic solvents.

Caption: Predicted solubility based on Hansen parameter distance.

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are invaluable for initial solvent screening, experimental determination remains the gold standard for obtaining accurate quantitative solubility data. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility[10][11].

Principle

An excess of the solid compound is agitated in a chosen solvent at a constant temperature until the solution reaches equilibrium (saturation). After separating the undissolved solid, the concentration of the solute in the saturated solution is quantified, typically by High-Performance Liquid Chromatography (HPLC)[11][12][13].

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials with PTFE-lined caps. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert, solvent-resistant filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results[12][13].

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Generate a calibration curve by preparing a series of standard solutions of known concentrations through serial dilution of the stock solution[15][16].

-

Analyze the standards and the filtered saturated samples by a validated reverse-phase HPLC method with UV detection. A typical method might involve a C18 column with a mobile phase of acetonitrile and water[16][17].

-

The concentration of the compound in the saturated samples is determined by interpolating their peak areas against the calibration curve[15].

-

Caption: Experimental workflow for solubility determination.

Conclusion: An Integrated Approach to Understanding Solubility

While direct quantitative solubility data for this compound is not yet published, a combination of theoretical prediction and robust experimental methodology provides a powerful framework for researchers. The Hansen Solubility Parameter approach suggests that this compound is likely to be soluble in moderately polar aprotic and chlorinated solvents. This predictive insight allows for a more targeted selection of solvents for experimental validation.

The provided shake-flask and HPLC protocol offers a reliable and accurate method for generating the quantitative data necessary for informed decisions in process chemistry and formulation development. By adopting this integrated approach, researchers can confidently navigate the solubility landscape of this compound and accelerate their research and development efforts.

References

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.

- BioAssay Systems. (n.d.). Shake Flask Method Summary.

- BenchChem. (2025). General Experimental Protocol for Determining Solubility.

- Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. (2025, March 21). MDPI.

- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.

- PubChem. (n.d.). Pyrimidine, 5-bromo-2-methoxy-.

- Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. (2024, November 13). MDPI.

- Scribd. (n.d.). E. Application of The Stefanis Panayiotou Method: Appendix.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ResearchGate. (2025, August 5).

- protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Retrieved from Pharmacology Discovery Services website.

- Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Semmelweis Repozitórium. (n.d.). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method.

- Hansen, C. M. (2017). Consideration of Hansen solubility parameters. Part 1.

- Park, K. (n.d.). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- ResearchGate. (n.d.). Application of the group contribution method of Hoftyzer-Van Krevelen....

- ResearchGate. (2024, January 21). Is there any open-source online tool to calculate the Hansen Solubility Parameter of drug molecules?.

- Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. (2025, August 7). MDPI.

- ChemicalBook. (n.d.). 5-BROMO-2-METHYL-PYRIMIDINE CAS#: 7752-78-5.

- MedCrave online. (2018, September 14).

- ACS Omega. (n.d.).

- Hansen Solubility Parameters. (n.d.). HSPiP.

- World Scientific News. (2016).

- Green Chemistry For Sustainability. (n.d.). Hansen Solubility Parameters in Practice (HSPiP).

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3.

- PubChem. (n.d.). 5-Bromo-2-methoxypyridine.

- Revue Roumaine de Chimie. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol.

- RSC Publishing. (2021, February 3).

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 3. Pyrimidine, 5-bromo-2-methoxy- | C5H5BrN2O | CID 139657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medcraveonline.com [medcraveonline.com]

- 5. processchemistryportal.com [processchemistryportal.com]

- 6. scribd.com [scribd.com]

- 7. kinampark.com [kinampark.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. researchgate.net [researchgate.net]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study [repo.lib.semmelweis.hu]

- 15. pharmaguru.co [pharmaguru.co]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-(methoxymethyl)pyrimidine: A Versatile Heterocyclic Building Block in Drug Discovery

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Its prevalence is due to its ability to engage in various biological interactions and its synthetic tractability.[2][3] This guide focuses on a particularly valuable derivative, 5-Bromo-2-(methoxymethyl)pyrimidine, a strategically functionalized building block for drug discovery programs. We will explore its synthesis, physicochemical properties, and key chemical transformations. Emphasis is placed on palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—which leverage the reactive C5-bromo substituent for molecular diversification. Through detailed protocols, mechanistic insights, and illustrative diagrams, this document serves as a comprehensive resource for researchers aiming to harness the synthetic potential of this versatile intermediate.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

Heterocyclic compounds containing the pyrimidine core are of immense interest to medicinal chemists.[4] As a fundamental component of nucleobases in DNA and RNA, the pyrimidine structure is recognized by biological systems, allowing derivatives to interact readily with enzymes and other cellular components.[4] This "privileged scaffold" status has led to a multitude of FDA-approved drugs for a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][4]

The versatility of the pyrimidine ring lies in its capacity for substitution at multiple positions, enabling fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[5] this compound emerges as a highly useful building block due to its distinct functional handles:

-

The 5-Bromo Group: This is the primary site for synthetic elaboration. The carbon-bromine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties.[6][7]

-

The 2-(Methoxymethyl) Group: This substituent modulates the electronic properties of the pyrimidine ring and offers a potential site for metabolic interactions or further functionalization, while generally being stable to the conditions of cross-coupling.

This guide provides the technical insights necessary to effectively utilize this building block in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is essential for its effective use.

Table 1: Core Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1198354-96-7 |

| Molecular Formula | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., THF, DMF, Dioxane, Ethyl Acetate) |

Spectroscopic Characterization (Expected):

-

¹H NMR: Protons on the pyrimidine ring are expected to appear as distinct singlets in the aromatic region (δ 8.5-9.0 ppm). The methylene protons of the methoxymethyl group would appear as a singlet around δ 4.5-5.0 ppm, with the methyl protons appearing as a singlet around δ 3.4-3.8 ppm.

-

¹³C NMR: The carbon atoms of the pyrimidine ring will resonate in the δ 150-165 ppm range. The C-Br carbon will be shifted to approximately δ 110-120 ppm. The methylene and methyl carbons of the methoxymethyl group will appear in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), with molecular ion peaks (M+) at m/z 202 and 204.

Synthesis and Purification

While commercially available, understanding the synthesis of this compound provides context for potential impurities and scale-up strategies. A common route involves the modification of a pre-existing pyrimidine core.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of pyrimidine derivatives.

Key Chemical Transformations: Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound is most powerfully demonstrated in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these transformations generally follows the order I > Br > Cl, making the C5-bromo position the primary site of reaction.[6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, ideal for creating biaryl or heteroaryl-aryl structures prevalent in pharmaceuticals.[8]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.[8]

-

Transmetalation: The organic group from the boronic acid (or ester), activated by a base, is transferred to the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[8]

Causality in Protocol Design:

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. Pd(PPh₃)₄ is a versatile Pd(0) source, while Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic substrates.

-

Base: An aqueous base like Na₂CO₃ or K₃PO₄ is crucial. It activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9]

-

Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is typical to dissolve both the organic and inorganic reagents.[10]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is the premier method for linking terminal alkynes to sp² carbons, creating 5-alkynylpyrimidines. These products are valuable intermediates, serving as precursors for more complex structures.[1]

Mechanism Insight: This reaction involves two interconnected catalytic cycles.[1]

-

Palladium Cycle: Oxidative addition of the Pd(0) catalyst to the C-Br bond.

-

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The product is released, regenerating the Pd(0) catalyst.

Causality in Protocol Design:

-

Catalysts: A dual-catalyst system is standard: a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI). The copper co-catalyst is critical for activating the alkyne but can also promote undesired alkyne homocoupling (Glaser coupling); therefore, reactions must be run under an inert atmosphere.[11]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction.

-

Solvent: Anhydrous, degassed solvents like THF or DMF are essential to prevent catalyst deactivation and side reactions.[1]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful and broadly applicable transformation.[12] It allows for the coupling of primary or secondary amines with the pyrimidine core, a key step in synthesizing many biologically active molecules.

Mechanism Insight: The catalytic cycle mirrors other cross-coupling reactions: oxidative addition of Pd(0) to the C-Br bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12][13]

Causality in Protocol Design:

-

Catalyst/Ligand: The choice of phosphine ligand is critical and has evolved over "generations" of catalyst systems.[12] Bulky, electron-rich ligands (e.g., Xantphos, tBuBrettPhos) are often required to promote the reductive elimination step, which can be challenging.[13][14]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine after it coordinates to the palladium center.

-

Atmosphere: Strict exclusion of air is mandatory as the Pd(0) species and the phosphine ligands are oxygen-sensitive.

Detailed Experimental Protocols

The following protocols are generalized and should be optimized for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Pd(PPh₃)₄ (0.05 equiv.)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

-

1,4-Dioxane and Water (4:1 ratio, degassed)

-

Schlenk flask, magnetic stirrer, condenser, inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[8]

-

Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling of this compound

Materials:

-

This compound (1.0 equiv.)

-

Terminal alkyne (1.2 equiv.)

-

PdCl₂(PPh₃)₂ (0.03 equiv.)

-

Copper(I) Iodide (CuI) (0.06 equiv.)

-

Triethylamine (Et₃N) (2.5 equiv.)

-

Anhydrous, degassed THF

-

Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery and medicinal chemistry. Its strategically placed reactive handle at the C5 position allows for predictable and efficient functionalization via robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind these transformations and carefully selecting reaction conditions, researchers can rapidly generate diverse libraries of novel pyrimidine derivatives. This guide provides the foundational knowledge and practical protocols to empower scientists to fully exploit the synthetic potential of this important heterocyclic intermediate.

References

- Jadhav, S. D., Tripathi, A., & Sharma, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100223. [Link]

- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules, 28(15), 5840. [Link]

- ResearchGate. (n.d.). Marketed pyrimidine scaffold containing drugs. [Link]